1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-, dihydrochloride
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Overview
Description
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride is a synthetic organic compound known for its complex structure and significant biological activity. It incorporates various functional groups including a piperazine ring, fluorobenzene moieties, and a benzazepine core, contributing to its diverse chemical reactivity and pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting from a substituted benzene derivative, the process involves:
Formation of the Benzazepine Core: A catalytic cyclization reaction can be used to form the tetrahydrobenzazepine ring.
Substitution Reactions: Introduction of fluorine atoms to the aromatic rings via electrophilic fluorination using fluorinating agents.
Attachment of the Piperazine Ring: Reacting the benzazepine intermediate with an appropriate piperazine derivative.
Addition of the Ethanol Moiety: Utilizing nucleophilic substitution to attach the ethanol group to the piperazine ring.
Each step requires precise conditions such as controlled temperatures, specific catalysts, and pH adjustments to achieve the desired product efficiently.
Industrial Production Methods
For industrial production, these synthetic routes are scaled up with continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Advanced purification methods such as recrystallization and chromatographic techniques are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: It can be oxidized at the ethanol moiety to form an aldehyde or carboxylic acid derivative.
Reduction: Reduction of the aromatic rings or the benzazepine ring can be performed under catalytic hydrogenation conditions.
Substitution: Halogenated aromatic rings can undergo nucleophilic aromatic substitution with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
These reactions lead to the formation of various derivatives that retain the core structure of the original compound while introducing new functional groups that can modulate its biological activity and chemical properties.
Scientific Research Applications
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanoldihydrochloride has found applications across multiple fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interaction with various biological targets, particularly in neurotransmitter receptor studies.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating neurotransmission and influencing various physiological responses. The precise molecular targets include dopamine, serotonin, and adrenergic receptors, with the fluorinated benzazepine core playing a critical role in its binding affinity and selectivity.
Comparison with Similar Compounds
Compared to other benzazepine derivatives, this compound stands out due to its dual fluorine substitutions, which enhance its lipophilicity and metabolic stability. Similar compounds include:
**2-[4-[2-[8-chloro-5-(4-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
**2-[4-[2-[8-bromo-5-(4-bromophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
**2-[4-[2-[8-methyl-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol
These analogs vary in their halogen substitutions or alkyl group modifications, affecting their chemical reactivity and biological activity. The unique fluorine atoms in the discussed compound offer distinct advantages in terms of receptor binding and pharmacokinetics.
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Properties
CAS No. |
77796-07-7 |
---|---|
Molecular Formula |
C24H33Cl2F2N3O |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-[4-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H31F2N3O.2ClH/c25-20-5-3-19(4-6-20)22-2-1-9-29(24-18-21(26)7-8-23(22)24)15-14-27-10-12-28(13-11-27)16-17-30;;/h3-8,18,22,30H,1-2,9-17H2;2*1H |
InChI Key |
SRBBMOABHXYZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)N(C1)CCN3CCN(CC3)CCO)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
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